Enhanced Steric Bulk: A Comparison of Rotatable Bonds and Molecular Volume vs. Methyl- and Ethoxy-Analogs
The tert-butoxy group in the target compound introduces significantly greater steric hindrance than the methoxy or ethoxy groups found in common analogs. This is quantifiable by the number of rotatable bonds and computed molecular complexity. The target compound has 4 rotatable bonds, compared to 3 for 3-methoxypropane-1-thiol, indicating a larger, more conformationally restricted structure [1]. While computed molecular complexity scores can vary by algorithm, the presence of the quaternary tert-butyl carbon is a definitive structural feature that slows reactions at the adjacent oxygen and the thiol group, offering kinetic control not available with linear ethers [1].
| Evidence Dimension | Steric Hindrance |
|---|---|
| Target Compound Data | 4 rotatable bonds; contains a quaternary carbon center |
| Comparator Or Baseline | 3-methoxypropane-1-thiol: 3 rotatable bonds; no quaternary carbon |
| Quantified Difference | Increase of 1 rotatable bond and the presence of a quaternary vs. secondary carbon center. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem). |
Why This Matters
The added steric bulk allows for chemo-selective protection/deprotection strategies and controlled surface packing density, which is critical for researchers designing self-assembled monolayers (SAMs) or sterically demanding polymers.
- [1] PubChem. (2026). Computed Properties for CID 80014310: 3-(tert-Butoxy)propane-1-thiol. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
